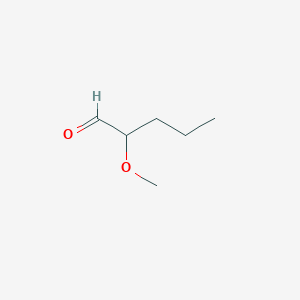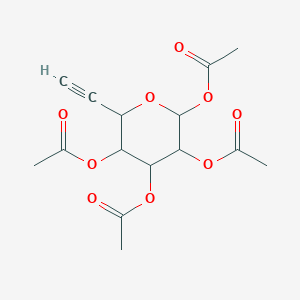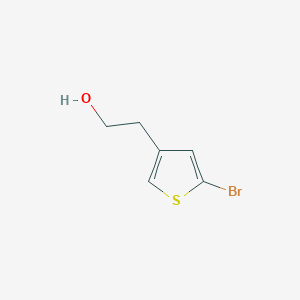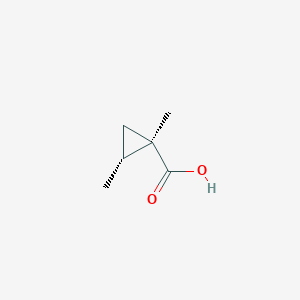![molecular formula C8H7F2N3 B12313133 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene is an organic compound with the molecular formula C8H7F2N3 It is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a difluorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene.
Formation of Ethyl Intermediate: The 2,4-difluorobenzene undergoes a Friedel-Crafts alkylation reaction with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-ethyl-2,4-difluorobenzene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions, use of more efficient catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst for click chemistry.
Major Products
Substitution: Formation of substituted derivatives with amines or thiols.
Reduction: Formation of 1-[(1S)-1-aminoethyl]-2,4-difluorobenzene.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
Aplicaciones Científicas De Investigación
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene depends on the specific chemical reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1-azido-2,4-difluorobenzene: Lacks the ethyl group, making it less versatile in certain synthetic applications.
1-[(1S)-1-azidoethyl]-4-fluorobenzene: Contains only one fluorine atom, which may affect its reactivity and properties.
1-[(1S)-1-azidoethyl]-2,6-difluorobenzene: The position of the fluorine atoms differs, potentially altering its chemical behavior.
Uniqueness
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene is unique due to the specific arrangement of the azido and difluorobenzene groups, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and labeling.
Propiedades
Fórmula molecular |
C8H7F2N3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C8H7F2N3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1 |
Clave InChI |
JAEGWSJEPSPNCH-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)F)F)N=[N+]=[N-] |
SMILES canónico |
CC(C1=C(C=C(C=C1)F)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B12313076.png)



![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B12313096.png)

![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)



![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)
